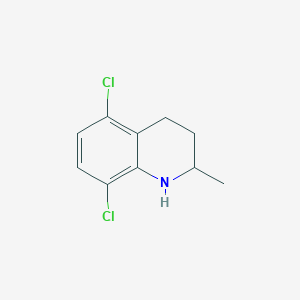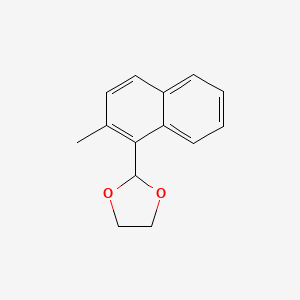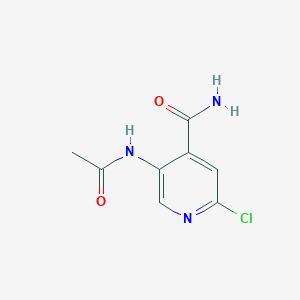![molecular formula C13H8O3 B11890620 4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one CAS No. 79039-95-5](/img/structure/B11890620.png)
4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2H-benzo[g]chromen-2-one, also known as 4-hydroxycoumarin, is a naturally occurring organic compound belonging to the class of coumarins. It is characterized by a fused benzene and pyrone ring system with a hydroxyl group at the fourth position. This compound is known for its diverse biological activities and has been extensively studied for its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxy-2H-benzo[g]chromen-2-one can be synthesized through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acidic catalysts. For example, resorcinol can react with ethyl acetoacetate in the presence of sulfuric acid to yield 4-hydroxycoumarin .
Another method involves the Knoevenagel condensation, where salicylaldehyde reacts with malonic acid in the presence of a base such as piperidine to form 4-hydroxycoumarin .
Industrial Production Methods
Industrial production of 4-hydroxy-2H-benzo[g]chromen-2-one typically involves large-scale Pechmann condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and efficient separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2H-benzo[g]chromen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxycoumarin derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Hydroxycoumarin derivatives with additional functional groups.
Reduction: Dihydro-4-hydroxycoumarin.
Substitution: Halogenated 4-hydroxycoumarin derivatives.
Applications De Recherche Scientifique
4-Hydroxy-2H-benzo[g]chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various organic compounds.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Known for its anticoagulant properties and used in the synthesis of anticoagulant drugs like warfarin.
Industry: Employed in the production of dyes, perfumes, and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 4-hydroxy-2H-benzo[g]chromen-2-one involves its interaction with various molecular targets. In the case of its anticoagulant activity, it inhibits the enzyme vitamin K epoxide reductase, which is crucial for the synthesis of clotting factors. This inhibition leads to a decrease in the levels of active clotting factors, thereby preventing blood clot formation .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2H-benzo[g]chromen-2-one can be compared with other coumarin derivatives such as:
Coumarin: Lacks the hydroxyl group at the fourth position, resulting in different biological activities.
Warfarin: A synthetic derivative with enhanced anticoagulant properties due to additional functional groups.
Umbelliferone: Another hydroxylated coumarin with different substitution patterns and biological activities.
The uniqueness of 4-hydroxy-2H-benzo[g]chromen-2-one lies in its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties.
Propriétés
Numéro CAS |
79039-95-5 |
|---|---|
Formule moléculaire |
C13H8O3 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
4-hydroxybenzo[g]chromen-2-one |
InChI |
InChI=1S/C13H8O3/c14-11-7-13(15)16-12-6-9-4-2-1-3-8(9)5-10(11)12/h1-7,14H |
Clé InChI |
LHBQCLZTFBOYKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C(=CC(=O)O3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11890552.png)






![N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B11890571.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890576.png)
![2,3-Dihydro-4h-benzo[h]thiochromen-4-one](/img/structure/B11890589.png)


